2,4-Dichloro-6-methylpyrimidine is a heterocyclic organic compound characterized by its pyrimidine ring, which is a six-membered ring containing four carbon atoms and two nitrogen atoms. The compound has the molecular formula and a molecular weight of approximately 163.01 g/mol. It appears as a white to light yellow powder and is soluble in organic solvents such as chloroform, ether, ethyl acetate, and toluene, but insoluble in water .
This compound is notable for its two chlorine substituents at the 2 and 4 positions and a methyl group at the 6 position of the pyrimidine ring. Its structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Research indicates that 2,4-Dichloro-6-methylpyrimidine exhibits biological activity that may involve interactions with specific enzymes or receptors. For instance, derivatives of this compound have been studied for their potential as inhibitors in various cancer pathways, particularly in non-small cell lung cancer . The specific mechanisms often depend on the particular derivative synthesized from it.
The synthesis of 2,4-Dichloro-6-methylpyrimidine typically involves chlorination processes. Common methods include:
Industrial production often employs large reactors with precise control over temperature and pressure to maximize yield and purity.
2,4-Dichloro-6-methylpyrimidine is utilized in various applications:
Studies on the interactions of 2,4-Dichloro-6-methylpyrimidine focus on its role as an inhibitor in biological systems. For example, research has shown that certain derivatives can inhibit enzymes involved in tumor growth and metastasis. These studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy as a therapeutic agent .
Several compounds are structurally similar to 2,4-Dichloro-6-methylpyrimidine. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,4-Dichloro-6-methylpyrimidine | Two chlorines at positions 2 and 4; methyl at position 6 | Versatile reactivity due to both chlorine and methyl groups |
2,4,6-Trichloropyrimidine | Contains an additional chlorine atom | Increased reactivity but less selective than dichlorinated variants |
6-Methyluracil | Different substitution pattern | Primarily used in nucleic acid research |
5-Chloro-6-methylpyrimidin-4-ol | Hydroxyl group instead of chlorine at position 4 | More polar; used in different biological applications |
The presence of both chlorine atoms and a methyl group makes 2,4-Dichloro-6-methylpyrimidine unique among these compounds, allowing it to participate in a broader range of
2,4-Dichloro-6-methylpyrimidine (CAS No. 5424-21-5) is a disubstituted pyrimidine with two chlorine atoms at positions 2 and 4, and a methyl group at position 6. The compound exhibits distinct physical and chemical characteristics that make it valuable for various synthetic applications.
Property | Value |
---|---|
Molecular Formula | C₅H₄Cl₂N₂ |
Molecular Weight | 163.00 g/mol |
Physical State (20°C) | Solid |
Appearance | White to Orange to Green powder to crystal |
Melting Point | 44-47°C |
Boiling Point | 219°C |
Density | 1.5462 (rough estimate) |
Refractive Index | 1.6300 (estimate) |
Flash Point | >230°F |
Table 1: Physical properties of 2,4-Dichloro-6-methylpyrimidine
2,4-Dichloro-6-methylpyrimidine displays distinctive solubility characteristics that influence its handling and application in synthetic procedures. The compound is soluble in common organic solvents including chloroform, ether, ethyl acetate, and toluene, while being insoluble in water. This solubility profile facilitates its use in various organic synthetic protocols.
The compound demonstrates notable reactivity at its chlorinated positions, making it an excellent substrate for nucleophilic aromatic substitution reactions. The chlorine atoms serve as good leaving groups, allowing for selective displacement by various nucleophiles such as amines, alcohols, and thiols. This reactivity profile makes 2,4-Dichloro-6-methylpyrimidine particularly valuable in medicinal chemistry for generating diverse compound libraries.
QSAR methodologies have been instrumental in optimizing the therapeutic potential of pyrimidine derivatives. A study on phenylurea-substituted 2,4-diamino-pyrimidines demonstrated that lipophilicity (clog P) is a dominant factor in anti-Plasmodium falciparum activity, with higher values correlating with improved potency [1]. Partial least squares (PLS) models for these compounds achieved a training set correlation coefficient (r²) of 0.79 and a test set r² of 0.61, underscoring the predictive power of descriptors like polar surface area (PSA) and hydrogen bond donors (HBD) [1]. Similarly, 3D-QSAR analyses of AXL kinase inhibitors identified steric and electrostatic fields as critical for anticancer activity, with CoMFA models yielding q² = 0.700 and r² = 0.911 [2]. These models emphasize the necessity of balancing lipophilicity with polar interactions to maintain solubility while maximizing target engagement.
For azetidine-2-carbonitriles, genetic function algorithm (GFA)-based QSAR models highlighted polarizability (SpMax2_Bhp) as a key descriptor, enabling the design of derivatives with enhanced antimalarial activity (training set r² = 0.9465, test set r² = 0.6915) [5]. Such findings validate the scaffold’s versatility in structure-based drug design.
The electronic properties of 2,4-dichloro-6-methylpyrimidine’s substituents significantly modulate its bioactivity. Chloro groups, being electron-withdrawing, increase the compound’s electrophilicity, enhancing interactions with nucleophilic residues in target enzymes like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [4]. Conversely, the methyl group’s electron-donating nature stabilizes the pyrimidine ring, improving metabolic stability. QSAR studies on PfDHODH inhibitors revealed that hydrogen-bond acceptor capacity and polarizability drive antimalarial efficacy, with chloro substituents contributing to optimal charge distribution [4].
In kinase inhibition, chloro groups at the 2- and 4-positions of the pyrimidine ring create a hydrophobic pocket binding motif, as observed in AXL kinase inhibitors [2]. Molecular electrostatic potential (MEP) analyses further indicate that methyl groups at position 6 reduce ring polarity, favoring penetration through lipid bilayers in cancer cells [3].
Strategic modifications of 2,4-dichloro-6-methylpyrimidine have yielded derivatives with improved epidermal growth factor receptor (EGFR) kinase inhibition. Substituting the 4-chloro group with a morpholine moiety increased solubility while maintaining affinity, as evidenced by docking scores (<-9.0 kcal/mol) in EGFR-active sites [2]. Introducing sulfonamide groups at position 6 enhanced hydrogen bonding with catalytic lysine residues (K721), improving inhibitory constants (K~i~) by 40% compared to parent compounds [2].
CoMSIA models for pyrimidine-based kinase inhibitors highlight the importance of steric bulk at position 6, with methyl groups providing optimal van der Waals interactions in the ATP-binding cleft [2]. Additionally, replacing chloro substituents with fluorinated analogs reduced off-target kinase activity, achieving selectivity indices >50 for EGFR over HER2 [3]. These modifications underscore the scaffold’s adaptability in balancing potency and specificity.
In silico ADMET predictions for optimized derivatives show reduced microsomal clearance (CL~hep~ < 15 mL/min/kg) and improved aqueous solubility (log S > -4), addressing earlier limitations of high lipophilicity [1] [5]. Such advancements position 2,4-dichloro-6-methylpyrimidine as a cornerstone for next-generation kinase-targeted therapies.
Table 1 summarises the key constants that underpin reactivity.
Property | Value | Source |
---|---|---|
Molecular formula | C₅H₄Cl₂N₂ | VWR technical sheet [1] |
Exact mass | 163.001 g mol⁻¹ [1] | 163.001 g mol⁻¹ [1] |
Melting point | 44–47 °C [1] | VWR data [1] |
Boiling point | 219 °C (760 mm Hg) [1] | VWR data [1] |
pK_b (conjugate acid) | 2.53 ± 0.05 (spectroscopic determination in 70% H₂SO₄) [2] | ACS Omega basicity study [2] |
LUMO energy (wB97X-D/6-31 G*) | –2.92 eV [3] | WuXi QM-1 study [3] |
ΔE(LUMO–LUMO+1) | 0.34 eV [4] | WuXi QM-29 study [4] |
Nucleophilic aromatic substitution of dichloropyrimidines proceeds through two elementary steps:
DFT transition-state searches confirm a step-wise profile with anionic intermediates for both reaction channels [4] [5].
Substrate & Pathway | ΔG‡ (kJ mol⁻¹) | ΔΔG‡ vs. alternative | Selectivity prediction | Source |
---|---|---|---|---|
2,4-Dichloro-pyrimidine, C-4 | 57.6 | –7.1 | C-4 major | RSC DFT set [5] |
2,4-Dichloro-pyrimidine, C-2 | 64.7 | +7.1 | minor | [5] |
2,4-Dichloro-6-methoxy-pyrimidine, C-2 | 70.5 | 0 (ref.) | favoured | WuXi QM-29 [4] |
2,4-Dichloro-6-methoxy-pyrimidine, C-4 | 71.8 | +1.3 | disfavoured | [4] |
2,4-Dichloro-6-methyl-pyrimidine – experimental global ∆G‡ | 67.8 | n.a. | mixed (see §3) | Chemical Science kinetics [5] |
The 0.76 kcal mol⁻¹ (3.2 kJ mol⁻¹) differential computed for the 6-methoxy analogue matches the experimentally exclusive C-2 product, validating the transition-state model [4].
Frontier-orbital maps (Figure 1) illustrate how the methyl donor at C-6 compresses the LUMO onto C-4 yet also raises its energy, narrowing the LUMO/LUMO+1 gap to 0.34 eV [3]. With such a small separation, LUMO+1 contributes significantly at C-2, rationalising the experimental observation that a modest perturbation (e.g., stronger nucleophile or polar aprotic solvent) can invert selectivity.
Key findings:
Hammett ρ values derived from the 94-substrate kinetic matrix of Lu et al. [5] quantify solvent polarity effects:
Entry | Series (leaving group) | Solvent | ρ | Interpretation |
---|---|---|---|---|
A | 5-Z-2-Cl-pyridines | DMSO | +5.1 | Strong build-up of negative charge in σ-complex [5] |
B | 5-Z-2-Br-pyridines | DMSO | +4.4 | Slightly earlier TS vs. chloride [5] |
DMSO stabilises the anionic intermediate, amplifying electronic substituent effects. Switching to isopropanol decreases ρ to +3.2 and shifts the C-2/C-4 product ratio of 2,4-dichloro-6-methylpyrimidine from 80:20 to 35:65, demonstrating the solvent’s dual role in charge delocalisation and hydrogen-bond donation [6].
Catalytic bases also tune selectivity:
Base (0.9 equiv) | Medium | C-2 : C-4 ratio | Comment | Source |
---|---|---|---|---|
KOt-Bu | DMSO | 4.7 : 1 | Rapid deprotonation, tight ion-pair [5] | |
Et₃N | MeCN | 1.2 : 1 | Looser ion-pair permits C-4 path [7] | |
DBU | THF | <0.3 : 1 | Hydrogen-bonding to N-3 retards C-2 | [7] |
Tertiary amines additionally form charge-transfer complexes with the pyrimidine ring that bias nucleophilic approach anti to N-1, further steering regioselectivity [7].
The two chlorides often depart step-wise, providing a kinetic handle to build unsymmetrical 2,4-diamino scaffolds.
Global kinetic fitting of UV-trace data for benzyl-oxide attack in DMSO furnishes the parameters in Table 3.
Step | k_obs (×10⁻³ s⁻¹) | ΔG‡298 (kJ mol⁻¹) | Reference |
---|---|---|---|
Cl-4 → OBn | 2.04 | 88.8 | Touchstone assay (Chemical Science) [5] |
Cl-2 → OBn | 0.54 | 95.1 | Extrapolated from residual fit [5] |
The 5.5-fold rate differential explains the clean isolation of 4-mono-substituted material at moderate conversions.
Lee et al. showed that tertiary amine nucleophiles reverse the inherent preference and selectively displace Cl-2 first; subsequent in-situ N-dealkylation unveils the 2-mono-aminated intermediate, which then undergoes a slower SNAr at C-4 to furnish unsymmetrical 2,4-diamines in yields up to 82% [7]. Their time-course (THF, 25 °C) displayed clear first-order decay for each chloride with rate constants of 1.3 × 10⁻³ s⁻¹ (C-2) and 2.8 × 10⁻⁴ s⁻¹ (C-4), confirming the step-wise mechanism.
Trilleras et al. observed competitive alkoxide and amine attack on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, isolating mixed O,N-disubstituted products when the alkoxide concentration exceeded 1 M [8]. Variable-temperature NMR gave Eₐ values of 61 ± 2 kJ mol⁻¹ (first displacement) and 73 ± 3 kJ mol⁻¹ (second displacement), underscoring the growing steric and electronic congestion after the first substitution.
Condition set | Predicted major product | Rationale | Citation |
---|---|---|---|
DMSO / KOt-Bu / –10 °C | C-2-Nu | Polar medium, strong ion-pair, late TS [4] [5] | |
MeCN / Et₃N / 25 °C | C-4-Nu | Weaker solvation, earlier TS [7] | |
THF / DBU + H-bond donor | C-4-Nu | DBU hydrogen-bonds to N-3, blocking C-2 [7] | |
DMSO, second Nu after C-4 substitution | C-2-Nu | σ-Induction by first Nu lowers C-2 LUMO [5] |
Corrosive